molecular formula C36H28N4 B3237688 10,20,30,40-tetrazanonacyclo[31.7.0.03,11.04,9.013,21.014,19.023,31.024,29.034,39]tetraconta-1(33),3(11),4,6,8,13(21),14,16,18,23(31),24,26,28,34,36,38-hexadecaene CAS No. 139377-96-1

10,20,30,40-tetrazanonacyclo[31.7.0.03,11.04,9.013,21.014,19.023,31.024,29.034,39]tetraconta-1(33),3(11),4,6,8,13(21),14,16,18,23(31),24,26,28,34,36,38-hexadecaene

Cat. No.: B3237688
CAS No.: 139377-96-1
M. Wt: 516.6 g/mol
InChI Key: GFMFKAGRKAFRON-UHFFFAOYSA-N
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Description

The compound “10,20,30,40-tetrazanonacyclo[317003,1104,9013,21014,19023,31024,29034,39]tetraconta-1(33),3(11),4,6,8,13(21),14,16,18,23(31),24,26,28,34,36,38-hexadecaene” is a highly complex organic molecule characterized by its intricate structure and multiple rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “10,20,30,40-tetrazanonacyclo[31.7.0.03,11.04,9.013,21.014,19.023,31.024,29.034,39]tetraconta-1(33),3(11),4,6,8,13(21),14,16,18,23(31),24,26,28,34,36,38-hexadecaene” involves multiple steps, including cyclization and functional group transformations. The reaction conditions typically require high temperatures and the presence of catalysts to facilitate the formation of the complex ring structure. Specific reagents and solvents are used to ensure the stability and purity of the final product.

Industrial Production Methods

Industrial production of this compound is challenging due to its complexity. It requires advanced techniques such as continuous flow synthesis and high-throughput screening to optimize the reaction conditions. The use of automated systems and robotics can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced products.

    Substitution: The replacement of one functional group with another, which can alter the chemical properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model system to study complex ring structures and their reactivity. It serves as a benchmark for developing new synthetic methodologies and understanding reaction mechanisms.

Biology

In biology, the compound’s unique structure allows it to interact with various biomolecules, making it a valuable tool for studying protein-ligand interactions and enzyme kinetics.

Medicine

In medicine, the compound’s potential as a therapeutic agent is being explored. Its ability to modulate biological pathways and target specific proteins makes it a promising candidate for drug development.

Industry

In industry, the compound is used in the development of advanced materials, such as polymers and nanomaterials. Its unique properties contribute to the enhancement of material performance and functionality.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biological pathways. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “this compound” lies in its highly complex ring structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound for various scientific applications.

Properties

IUPAC Name

10,20,30,40-tetrazanonacyclo[31.7.0.03,11.04,9.013,21.014,19.023,31.024,29.034,39]tetraconta-1(33),3(11),4,6,8,13(21),14,16,18,23(31),24,26,28,34,36,38-hexadecaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H28N4/c1-5-13-29-21(9-1)25-17-34-27(23-11-3-6-14-30(23)38-34)19-36-28(24-12-4-8-16-32(24)40-36)20-35-26(18-33(25)37-29)22-10-2-7-15-31(22)39-35/h1-16,37-40H,17-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMFKAGRKAFRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CC3=C(CC4=C(CC5=C1NC6=CC=CC=C56)NC7=CC=CC=C47)NC8=CC=CC=C38)NC9=CC=CC=C29
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H28N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10,20,30,40-tetrazanonacyclo[31.7.0.03,11.04,9.013,21.014,19.023,31.024,29.034,39]tetraconta-1(33),3(11),4,6,8,13(21),14,16,18,23(31),24,26,28,34,36,38-hexadecaene
Reactant of Route 2
Reactant of Route 2
10,20,30,40-tetrazanonacyclo[31.7.0.03,11.04,9.013,21.014,19.023,31.024,29.034,39]tetraconta-1(33),3(11),4,6,8,13(21),14,16,18,23(31),24,26,28,34,36,38-hexadecaene
Reactant of Route 3
10,20,30,40-tetrazanonacyclo[31.7.0.03,11.04,9.013,21.014,19.023,31.024,29.034,39]tetraconta-1(33),3(11),4,6,8,13(21),14,16,18,23(31),24,26,28,34,36,38-hexadecaene
Reactant of Route 4
10,20,30,40-tetrazanonacyclo[31.7.0.03,11.04,9.013,21.014,19.023,31.024,29.034,39]tetraconta-1(33),3(11),4,6,8,13(21),14,16,18,23(31),24,26,28,34,36,38-hexadecaene
Reactant of Route 5
Reactant of Route 5
10,20,30,40-tetrazanonacyclo[31.7.0.03,11.04,9.013,21.014,19.023,31.024,29.034,39]tetraconta-1(33),3(11),4,6,8,13(21),14,16,18,23(31),24,26,28,34,36,38-hexadecaene
Reactant of Route 6
Reactant of Route 6
10,20,30,40-tetrazanonacyclo[31.7.0.03,11.04,9.013,21.014,19.023,31.024,29.034,39]tetraconta-1(33),3(11),4,6,8,13(21),14,16,18,23(31),24,26,28,34,36,38-hexadecaene

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